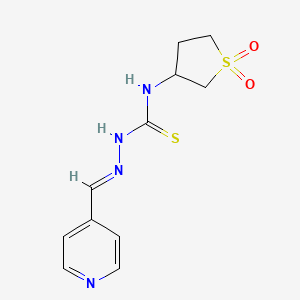![molecular formula C19H23F3N2 B5883926 N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine, also known as BDF-8634, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDF-8634 belongs to the family of ethylenediamine derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways. N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been found to activate the JAK/STAT signaling pathway, which plays a crucial role in immune response and inflammation.
Biochemical and Physiological Effects:
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors have been studied for their potential therapeutic applications in various disease conditions, including cancer and neurodegenerative disorders. Furthermore, N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been found to increase the levels of intracellular reactive oxygen species (ROS), which play a crucial role in cellular signaling and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. It has been found to have low toxicity and is well-tolerated in animal studies. However, the limitations of N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Furthermore, the exact mechanism of action of N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has several potential future directions for research. It can be further studied for its therapeutic applications in various disease conditions, including cancer, inflammatory diseases, and viral infections. Furthermore, the exact mechanism of action of N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine can be further elucidated using advanced molecular and cellular techniques. N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine can also be modified to improve its solubility and bioavailability, which may enhance its therapeutic efficacy. Overall, N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent.
Méthodes De Synthèse
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine can be synthesized using a multistep process involving the reaction of 4-(trifluoromethyl)benzyl chloride with N-benzyl-N',N'-dimethyl-1,2-ethanediamine in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability of the compound.
Applications De Recherche Scientifique
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been shown to have potential therapeutic applications in various disease conditions. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been found to inhibit the replication of several viruses, including HIV-1, influenza A virus, and Zika virus.
Propriétés
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2/c1-23(2)12-13-24(14-16-6-4-3-5-7-16)15-17-8-10-18(11-9-17)19(20,21)22/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTERCDHVYAMCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzyl-N,N-dimethyl-N'-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)
![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)
![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)








![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5883938.png)
![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)